2-Nitrophenyl diphenylamine
CAS No.: 53013-38-0
VCID: VC0016653
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-Nitrophenyl diphenylamine, also known as 2-Nitro-N,N-diphenylaniline, is an organic compound with the molecular formula C12H10N2O2. It is a nitrated derivative of diphenylamine, appearing as a red solid, often in the form of flakes or powder . The compound is polar but hydrophobic . This substance has applications in scientific research, serving as a model compound for studying photochemical reactions of nitroaromatic compounds. It is also utilized in exploring nucleophilic aromatic substitution reactions involving the nitro group and in the development of charge-transfer dyes for dye-sensitized solar cells and optoelectronic devices. Additionally, 2-Nitrophenyl diphenylamine is used in the synthesis of donor-acceptor conjugated polymers for organic field-effect transistors (OFETs), which are crucial components in flexible electronic devices. Recent studies suggest that derivatives of diphenylamine, including 2-Nitrophenyl diphenylamine, may exhibit antimicrobial properties, indicating potential uses in pharmaceuticals. Diphenylamine itself is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . During decomposition of nitric acid esters, acidic nitrates and nitrogen oxides are produced, which would otherwise autocatalyze further decomposition; diphenylamine traps NO2, which stabilizes the explosives . Other stabilizers similar in nature include 4-nitrodiphenylamine and N-nitrosodiphenylamine . |
---|---|
CAS No. | 53013-38-0 |
Product Name | 2-Nitrophenyl diphenylamine |
Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 2-nitro-N,N-diphenylaniline |
Standard InChI | InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Standard InChIKey | AEPMPJYRISCFKK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Synonyms | (o-Nitrophenyl)diphenylamine; 2-Nitrotriphenylamine; 2-Nitro-N,N-diphenyl-benzeneamine; |
PubChem Compound | 14047109 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume